molecular formula C19H24BrNO3 B11074586 ethyl 6-bromo-1-cycloheptyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate

ethyl 6-bromo-1-cycloheptyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Cat. No.: B11074586
M. Wt: 394.3 g/mol
InChI Key: YTDVLNPUMATIPZ-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-1-cycloheptyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

The synthesis of ethyl 6-bromo-1-cycloheptyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cycloheptanone under acidic conditions to form the indole core. Subsequent bromination, hydroxylation, and esterification steps are required to introduce the specific functional groups . Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

Ethyl 6-bromo-1-cycloheptyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions:

Scientific Research Applications

Ethyl 6-bromo-1-cycloheptyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-bromo-1-cycloheptyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The indole core can interact with various biological receptors, potentially modulating their activity. The bromine and hydroxyl groups may enhance binding affinity and specificity, while the ester group can influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Ethyl 6-bromo-1-cycloheptyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate can be compared with other indole derivatives such as:

These comparisons highlight the unique structural features of this compound, which may contribute to its specific properties and applications.

Properties

Molecular Formula

C19H24BrNO3

Molecular Weight

394.3 g/mol

IUPAC Name

ethyl 6-bromo-1-cycloheptyl-5-hydroxy-2-methylindole-3-carboxylate

InChI

InChI=1S/C19H24BrNO3/c1-3-24-19(23)18-12(2)21(13-8-6-4-5-7-9-13)16-11-15(20)17(22)10-14(16)18/h10-11,13,22H,3-9H2,1-2H3

InChI Key

YTDVLNPUMATIPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C3CCCCCC3)C

Origin of Product

United States

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